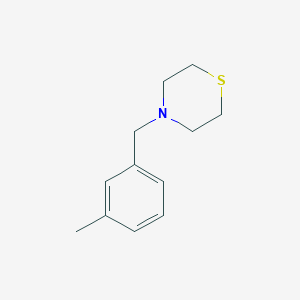

4-(3-Methylbenzyl)thiomorpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(3-methylphenyl)methyl]thiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NS/c1-11-3-2-4-12(9-11)10-13-5-7-14-8-6-13/h2-4,9H,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGZEZVGUUKGKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCSCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401321863 | |

| Record name | 4-[(3-methylphenyl)methyl]thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198828 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

414882-72-7 | |

| Record name | 4-[(3-methylphenyl)methyl]thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Future Research Directions and Potential Academic Applications

Rational Design and Synthesis of Next-Generation Thiomorpholine (B91149) Compounds with Enhanced Properties

The synthesis of thiomorpholine and its derivatives has been approached through various methods, including the reaction of diethanolamine (B148213) with a sulfur source or via a photochemical thiol-ene reaction in a continuous flow process. jchemrev.comnih.gov Building upon these established synthetic routes, future research can focus on the rational design of new analogues derived from the 4-(3-Methylbenzyl)thiomorpholine core. The goal is to create compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

Key strategies for rational design include:

Structural Modification: Introducing diverse substituents on both the benzyl (B1604629) and thiomorpholine rings can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. This can lead to enhanced interaction with biological targets.

Bioisosteric Replacement: Replacing the sulfur atom in the thiomorpholine ring with a sulfoxide (B87167) or sulfone group can alter the molecule's polarity and metabolic stability. jchemrev.com

Hybrid Molecule Synthesis: "Click chemistry" and other molecular hybridization techniques can be employed to link the this compound scaffold to other known pharmacophores, potentially creating hybrid drugs with dual modes of action. researchgate.net

These approaches have been successfully used to develop thiomorpholine derivatives with potent activities, such as antitubercular agents with low cytotoxicity. nih.govresearchgate.net Applying these principles to the this compound scaffold could yield a new generation of specialized compounds.

Table 1: Potential Modifications to the this compound Scaffold

| Modification Site | Proposed Substituent/Change | Potential Enhancement |

|---|---|---|

| Benzyl Ring | Halogens (F, Cl, Br) | Improved binding affinity, altered metabolic profile |

| Benzyl Ring | Nitro or Amino groups | Modulated electronic properties, new interaction points |

| Thiomorpholine Ring | Oxidation of Sulfur (Sulfoxide, Sulfone) | Increased polarity, altered solubility and stability |

Development of Advanced Analytical Methodologies for the Detection and Quantification of Thiomorpholine Derivatives in Biological Systems

As new thiomorpholine-based compounds are developed as potential therapeutic agents or biological tools, the need for sensitive and reliable analytical methods for their detection and quantification in complex biological matrices becomes critical. Current methods for similar compounds often involve derivatization followed by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govgoogle.com

Future research should focus on developing direct, high-throughput analytical techniques. Key areas for advancement include:

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This method offers high sensitivity and specificity, enabling the quantification of low concentrations of the parent compound and its metabolites in plasma, tissues, and cells.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): Suitable for analyzing small sample volumes and polar compounds, this could be a valuable tool for metabolic studies.

Novel Derivatization Reagents: The development of new reagents that react specifically with the thiomorpholine moiety could enhance detection sensitivity and selectivity in various analytical platforms. semanticscholar.org

These advanced methodologies are essential for comprehensive pharmacokinetic and pharmacodynamic studies, which are crucial for the translation of promising compounds from the laboratory to clinical applications.

Exploration of Novel Biological Targets for this compound Scaffold

The thiomorpholine nucleus is a component of compounds with a wide spectrum of biological activities, including anticancer, antitubercular, antioxidant, and hypolipidemic effects. jchemrev.comnih.govresearchgate.net This diversity suggests that the thiomorpholine scaffold can interact with multiple biological targets. For instance, some derivatives have shown inhibitory activity against enzymes like squalene (B77637) synthase, which is involved in cholesterol synthesis. jchemrev.comnih.gov Others have been investigated as inhibitors of Mycobacterium tuberculosis. nih.govresearchgate.net

A crucial future direction is the systematic screening of this compound and its rationally designed analogues against a broad range of biological targets. This can be achieved through:

High-Throughput Screening (HTS): Testing the compound library against panels of kinases, proteases, G-protein coupled receptors (GPCRs), and other enzyme classes.

Phenotypic Screening: Evaluating the effects of the compounds in cell-based assays that model various diseases (e.g., cancer cell proliferation, microbial growth) to identify novel mechanisms of action.

Chemoproteomics: Using target identification techniques to pinpoint the specific protein binding partners of active compounds within the cell.

This exploration could uncover entirely new therapeutic applications for the this compound scaffold, expanding its utility in drug discovery.

Table 2: Known Activities of Thiomorpholine Derivatives and Potential Targets for Investigation

| Known Biological Activity | Potential Molecular Target Class | Reference |

|---|---|---|

| Antitubercular | Cell wall synthesis enzymes (e.g., DprE1) | jchemrev.comresearchgate.net |

| Hypolipidemic / Antiatherogenic | Squalene synthase, other cholesterol pathway enzymes | jchemrev.comnih.gov |

| Anticancer | Kinases, Matrix metalloproteinases | researchgate.net |

| Antimicrobial | Various bacterial or fungal specific enzymes | nih.govmdpi.com |

Design of Targeted Probes and Chemical Tools based on this compound

Beyond therapeutic applications, the this compound scaffold is a promising candidate for the development of chemical probes. These tools are essential for studying biological processes and validating new drug targets. rsc.orgchemicalprobes.org By functionalizing the core structure, a variety of specialized probes can be created.

Potential applications include:

Fluorescent Probes: A thiomorpholine-based fluorescent probe has been successfully designed for the detection of hypochlorous acid, demonstrating the scaffold's utility in creating sensors for reactive oxygen species. nih.gov Attaching a fluorophore to the this compound structure could allow for the visualization of its uptake and distribution in living cells.

Affinity-Based Probes: Incorporating a reactive group or a photo-affinity label would enable the covalent labeling and subsequent identification of the compound's biological targets.

Targeted Molecular Probes: If a specific biological target is identified (as per section 6.3), the scaffold can be linked to imaging agents (e.g., near-infrared dyes) to create probes for in vivo imaging of target expression, for instance, in tumors. nih.gov

The development of a suite of chemical tools based on this scaffold would significantly contribute to the "Target 2035" initiative, which aims to develop a probe for every human protein. rsc.orgprobes-drugs.org

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 4-(3-Methylbenzyl)thiomorpholine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using 3-methylbenzyl halides and thiomorpholine in polar aprotic solvents (e.g., acetonitrile). Optimize yields by adjusting temperature (70–100°C), reaction time (12–24 hours), and stoichiometry (1:1.2 ratio of benzyl halide to thiomorpholine). Purification via flash chromatography (silica gel, hexane/EtOAc) ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : Confirm structure using ¹H/¹³C NMR (e.g., methyl group at δ ~2.3 ppm, benzyl protons at δ ~4.2 ppm).

- HPLC/UV : Assess purity (>95%) with a C18 column and acetonitrile/water gradient.

- Mass Spectrometry : Verify molecular ion ([M+H]⁺) via ESI-MS. Cross-reference with spectral databases of analogous thiomorpholine derivatives .

Q. How does the thiomorpholine ring conformation influence solubility and crystallinity?

- Methodology : X-ray crystallography reveals a chair conformation in solid-state structures. Methyl groups at the 3-position introduce steric hindrance, reducing π-π stacking and improving solubility compared to planar derivatives like 4-nitrophenyl analogs. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds) .

Advanced Research Questions

Q. What strategies enable selective oxidation of the thiomorpholine sulfur atom to sulfoxide/sulfone derivatives?

- Methodology :

- Sulfoxide : Use meta-chloroperoxybenzoic acid (MCPBA) in dichloromethane (0°C to RT, 4 hours).

- Sulfone : Oxidize with potassium peroxymonosulfate (Oxone®) in acetone/water (RT, 12 hours). Monitor progress via TLC and confirm oxidation states using ¹H NMR (sulfoxide: δ ~2.8 ppm; sulfone: δ ~3.1 ppm). These modifications enhance metabolic stability in kinase inhibitors .

Q. How do substituents on the benzyl group (e.g., methyl vs. nitro) affect electronic properties and reactivity?

- Methodology : Electron-donating groups (e.g., -CH₃) increase electron density on the aromatic ring, stabilizing intermediates in SNAr reactions. Compare Hammett constants (σₘ for -CH₃ = -0.07) to predict reactivity. DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and transition states .

Q. Can computational methods predict binding interactions of this compound derivatives with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) to simulate binding to targets like cytochrome P450 2A13. Validate with MD simulations (GROMACS) to assess stability. For example, 2-fluorobenzyl analogs show enhanced inhibitory activity due to halogen bonding .

Q. What role does the thiomorpholine scaffold play in antifungal or antimycobacterial activity?

- Methodology : Evaluate SAR by synthesizing derivatives with varied substituents (e.g., halogens, sulfones) and testing against fungal strains (e.g., Candida albicans) or Mycobacterium tuberculosis. Thiomorpholine 1,1-dioxides exhibit improved lipophilicity and membrane permeability compared to morpholine analogs .

Q. How can metabolic stability be improved in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.